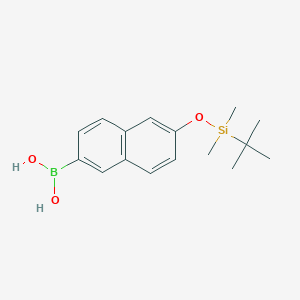
6-T-BUTYLDIMETHYSILYLOXY-2-NAPHTHALENEBORONIC ACID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-T-Butyldimethylsilyloxy-2-naphthaleneboronic acid is a boronic acid derivative with the molecular formula C16H23BO3Si and a molecular weight of 302.25 g/mol . This compound is characterized by the presence of a tert-butyl group, a dimethylsilyloxy group, and a boronic acid moiety attached to a naphthalene ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-T-Butyldimethylsilyloxy-2-naphthaleneboronic acid typically involves the following steps:
Protection of the Hydroxyl Group: The hydroxyl group on the naphthalene ring is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. This step forms the tert-butyldimethylsilyloxy group.
Borylation: The protected naphthalene derivative is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate. This step introduces the boronic acid moiety.
Industrial Production Methods
Industrial production of 6-T-Butyldimethylsilyloxy-2-naphthaleneboronic acid follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-T-Butyldimethylsilyloxy-2-naphthaleneboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or styrene derivative.
Oxidation: The boronic acid moiety can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The tert-butyldimethylsilyloxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or potassium acetate.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.
Phenols: Formed from oxidation of the boronic acid moiety.
Wissenschaftliche Forschungsanwendungen
6-T-Butyldimethylsilyloxy-2-naphthaleneboronic acid has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Drug Discovery: Employed in the synthesis of potential pharmaceutical compounds.
Material Science: Used in the preparation of advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of 6-T-Butyldimethylsilyloxy-2-naphthaleneboronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid moiety forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide substrate. This results in the formation of a new carbon-carbon bond. The tert-butyldimethylsilyloxy group provides stability to the molecule and can be selectively removed or substituted as needed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(tert-Butyldimethylsilyloxy)naphthalene-6-boronic acid: Similar structure but with different positioning of functional groups.
Phenylboronic Acid: Lacks the naphthalene and silyloxy groups, making it less versatile in certain reactions.
4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane: Another boronic acid derivative with different protective groups.
Uniqueness
6-T-Butyldimethylsilyloxy-2-naphthaleneboronic acid is unique due to its combination of a boronic acid moiety with a tert-butyldimethylsilyloxy group on a naphthalene ring. This structure provides both stability and reactivity, making it highly valuable in various synthetic applications.
Eigenschaften
CAS-Nummer |
179942-45-1 |
|---|---|
Molekularformel |
C16H22BO3Si |
Molekulargewicht |
301.2 g/mol |
IUPAC-Name |
[6-[tert-butyl(dimethyl)silyl]oxynaphthalen-2-yl]boronic acid |
InChI |
InChI=1S/C16H22BO3Si/c1-16(2,3)12-7-8-13-11(10-12)6-9-14(17(18)19)15(13)20-21(4)5/h6-10,18-19H,1-5H3 |
InChI-Schlüssel |
PPBKORVDTDHNSD-UHFFFAOYSA-N |
SMILES |
B(C1=CC2=C(C=C1)C=C(C=C2)O[Si](C)(C)C(C)(C)C)(O)O |
Kanonische SMILES |
B(C1=C(C2=C(C=C1)C=C(C=C2)C(C)(C)C)O[Si](C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-Cyclohexadien-1-one, 4-hydroxy-3-(1-hydroxyethyl)-4-methyl-, [R-(R*,S*)]-](/img/new.no-structure.jpg)
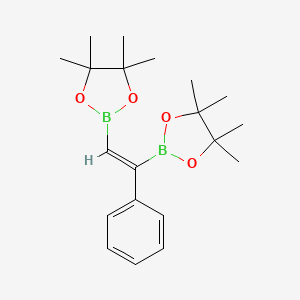
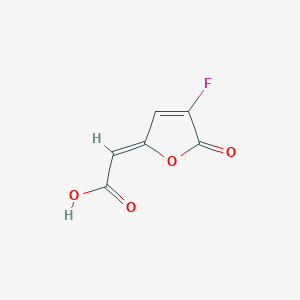
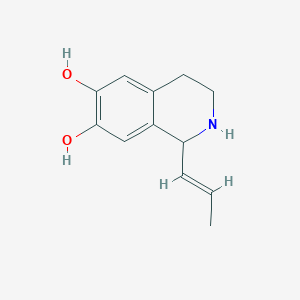
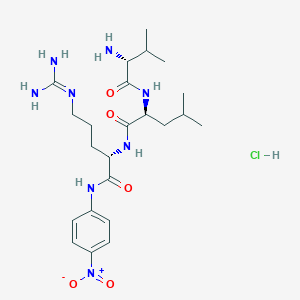


![2-(hydroxyimino)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1142984.png)
